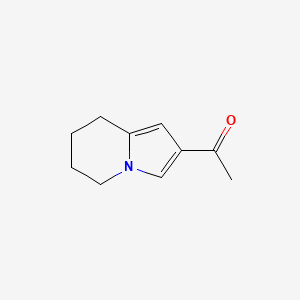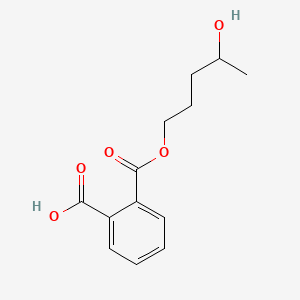
Sumatriptan-d6 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sumatriptan-d6 N-Oxide is a synthetic compound used primarily in the treatment of migraines and cluster headaches. It is a derivative of Sumatriptan, a selective serotonin receptor agonist. The “d6” in its name indicates that it is a deuterated form of Sumatriptan, meaning it contains six deuterium atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.
作用机制
Target of Action
Sumatriptan-d6 N-Oxide, like its parent compound Sumatriptan, primarily targets the serotonin (5-HT) receptors , specifically the 5-HT1B and 5-HT1D subtypes . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors plays a crucial role in the treatment of migraines and cluster headaches .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, this compound binds to these receptors, leading to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by this compound affects the serotonin pathway , leading to vasoconstriction and reduced inflammation . Additionally, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury by modulating the inflammatory responses and endothelial NOS activity .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Sumatriptan. Sumatriptan is known for its rapid absorption with a median tmax of 20 minutes . Its bioavailability is relatively low, ranging from 14% to 74% . The elimination half-life of Sumatriptan ranges from 2 hours to 25 hours .
Result of Action
The result of this compound’s action is the relief of migraine and cluster headache symptoms. This is achieved through the vasoconstriction of extracerebral blood vessels and the reduction of neurogenic inflammation . Moreover, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of its environment .
准备方法
Synthetic Routes and Reaction Conditions
Sumatriptan-d6 N-Oxide can be synthesized through the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at temperatures between 50-55°C . This method is straightforward and efficient, allowing for the isolation of the N-oxide derivatives as free base and malate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as preparative HPLC and flash chromatography to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)
Catalyst: Sodium tungstate
Medium: Methanolic medium containing methanesulphonic acid
Temperature: 50-55°C
Major Products
The major product of the oxidation reaction is this compound. The reaction conditions are optimized to ensure high yield and purity of the N-oxide derivative .
科学研究应用
Sumatriptan-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Sumatriptan.
Biology: Employed in studies investigating the biological pathways and mechanisms of action of Sumatriptan and its derivatives.
Medicine: Utilized in the development of new migraine treatments and in the study of drug interactions and side effects.
Industry: Applied in the pharmaceutical industry for quality control and assurance of Sumatriptan-based medications
相似化合物的比较
Similar Compounds
Sumatriptan: The parent compound, used widely for migraine treatment.
Rizatriptan N-Oxide: Another N-oxide derivative used for similar therapeutic purposes.
Zolmitriptan N-Oxide: Similar in structure and function to Sumatriptan-d6 N-Oxide.
Almotriptan N-Oxide: Another triptan derivative with comparable applications
Uniqueness
This compound is unique due to its deuterated form, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable tool in pharmacological studies and in the development of more effective migraine treatments.
属性
CAS 编号 |
1346599-50-5 |
|---|---|
分子式 |
C14H21N3O3S |
分子量 |
317.437 |
IUPAC 名称 |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
InChI 键 |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
同义词 |
3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


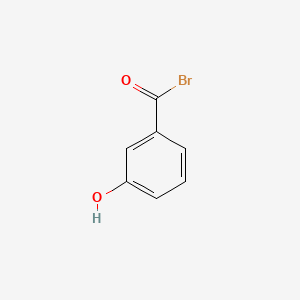
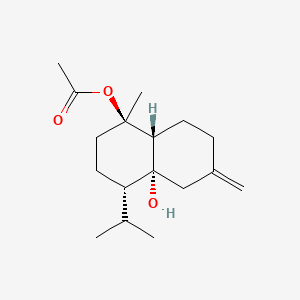
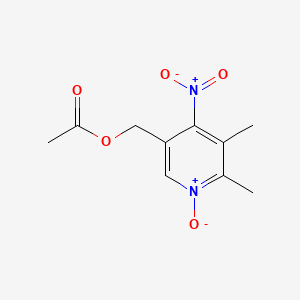
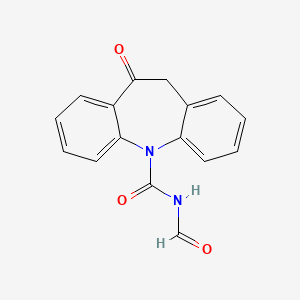
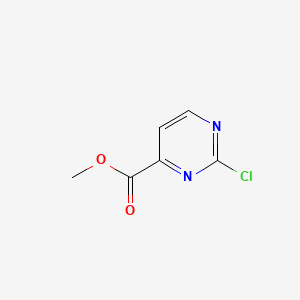
![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)
